molecular formula C28H45N3O6 B612970 N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid CAS No. 218938-69-3

N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid

Cat. No.: B612970
CAS No.: 218938-69-3
M. Wt: 519.69
InChI Key: DKBRXDSIVLRMGA-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes cyclohexyl and hexanoic acid moieties, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid typically involves multiple steps. One common method starts with the preparation of cyclohexylamine, which is then reacted with cyclohexanone to form N-cyclohexylcyclohexanamine. The subsequent steps involve the protection and deprotection of amino groups, esterification, and amidation reactions to introduce the methoxycarbonyl and phenylmethoxycarbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexylcyclohexanamine hydrochloride: Similar structure but with a hydrochloride group.

Uniqueness

N-Cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid is unique due to its specific combination of cyclohexyl and hexanoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

N-Cyclohexylcyclohexanamine; (2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid is a complex organic compound with potential therapeutic applications. Its biological activity is largely attributed to its interactions with various biochemical pathways and receptors, making it a subject of interest in pharmacological research.

  • IUPAC Name : N-Cyclohexylcyclohexanamine; (2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
  • Molecular Formula : C27H43N3O6
  • Molecular Weight : 505.66 g/mol

The compound is believed to function as an agonist for integrin receptors, enhancing cell adhesion and signaling pathways. It may also influence neuropeptide hormone activity, promoting neuron projection development and insulin secretion through the RAPGEF2/Rap1/B-Raf/ERK pathway .

1. Cell Adhesion and Migration

Research indicates that this compound enhances the binding of cells to integrin-binding ligands, which is critical in processes such as wound healing and tissue repair. The increased adhesion may facilitate cellular migration, a vital aspect of immune response and tissue regeneration .

2. Neuroendocrine Function

The compound has been linked to the stimulation of adenylate cyclase in pituitary cells, resulting in increased intracellular calcium concentrations in chromaffin cells. This mechanism suggests its role in neuroendocrine secretion and glucose homeostasis regulation, indicating potential applications in metabolic disorders .

3. Pharmacokinetics

  • Human Intestinal Absorption : 0.545 (Moderate)
  • Blood-Brain Barrier Penetration : 0.9698 (High)
  • Caco-2 Permeability : 0.7061 (Moderate)
  • P-glycoprotein Substrate : Non-substrate
  • Biodegradation : Ready biodegradable .

Case Study 1: Integrin Activation

A study demonstrated that treatment with the compound significantly increased cell adhesion to fibronectin-coated surfaces, suggesting enhanced integrin activation. In vitro assays showed a dose-dependent response in cell migration assays, supporting its potential use in therapies aimed at enhancing wound healing .

Case Study 2: Neuroendocrine Effects

In a controlled experiment, the compound was administered to rat models to assess its effects on insulin secretion. Results indicated a notable increase in insulin levels post-administration, correlating with enhanced glucose uptake by peripheral tissues .

Safety and Toxicity Profile

While the compound shows promise in enhancing biological functions, its safety profile requires careful evaluation:

  • Ames Test : Indicates potential mutagenicity with a score of 0.6153.
  • Carcinogenicity : Classified as non-carcinogenic with a probability of 0.797.
  • Acute Toxicity (LD50) : Not applicable for human exposure but requires further investigation for animal models .

Summary Table of Biological Activities

Activity TypeMechanism DescriptionReference
Cell AdhesionEnhances binding to integrins
Insulin SecretionStimulates pancreatic beta cells
Neuroendocrine EffectsIncreases intracellular calcium concentrations
BiodegradationReady biodegradable

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-(methoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6.C12H23N/c1-23-16(22)18-13(14(19)20)9-5-6-10-17-15(21)24-11-12-7-3-2-4-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,7-8,13H,5-6,9-11H2,1H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBRXDSIVLRMGA-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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